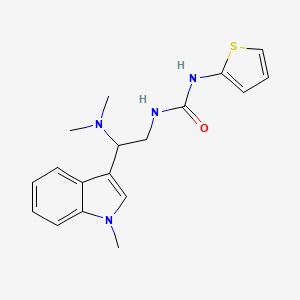

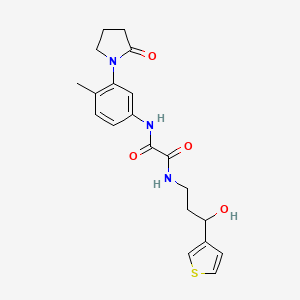

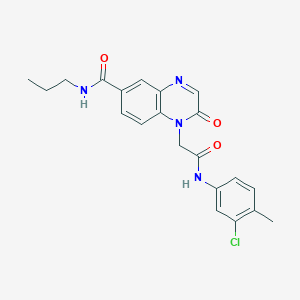

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, also known as QTNB, is a novel compound with potential applications in scientific research.

科学的研究の応用

Anticancer Activity

Synthesis and Anticancer Activity of Derivatives : A study by El Rayes et al. (2019) discusses the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, highlighting their antiproliferative activity against human cancer cell lines HCT-116 and MCF-7. This study suggests the potential of quinoxaline derivatives, similar to (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, in cancer treatment (El Rayes et al., 2019).

Anti-Breast Cancer Activity : Research by Ghorab and Alsaid (2015) evaluated novel quinoline derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives showed higher activity compared to the reference drug doxorubicin, indicating the potential of these compounds in breast cancer treatment (Ghorab & Alsaid, 2015).

Fluorescence and Sensing Applications

Zinc Ion Detection : Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline for zinc ion detection. These dyes demonstrated high fluorescence enhancements upon zinc coordination, suggesting their use as effective zinc sensors (Nolan et al., 2005).

Selective Chemosensor for Zn(2+) : A study by Li et al. (2014) synthesized a quinoline-based sensor that shows selective and sensitive fluorescence enhancement to Zn(2+) over other cations. This sensor could be instrumental in distinguishing Zn(2+) from Cd(2+) (Li et al., 2014).

Prostate Cancer Research

- Effect on Prostate Cancer : Rodrigues et al. (2012) studied new quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. These compounds showed inhibitory effects on various cancer cell functions and decreased tumor growth in animal models, suggesting their potential therapeutic use (Rodrigues et al., 2012).

Molecular Structure and Synthesis

- Synthesis and Mechanism of Derivatives : Parella and Babu (2015) reported on the Pd(OAc)2-catalyzed, AgOAc-promoted Z selective directed β-arylation of acrylamide systems. This research contributes to the understanding of the chemical synthesis and mechanisms involving quinolinyl acrylamides (Parella & Babu, 2015).

Further Research Applications

Investigations in Stroke Treatment : Marco-Contelles (2020) reviewed recent advances in quinolylnitrones for stroke treatment, highlighting their potential as therapeutic agents due to their multifaceted properties such as thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Solomon and Lee (2011) emphasized the importance of quinoline as a key structure in cancer drug development, including its synthetic versatility and effectiveness against various cancer drug targets (Solomon & Lee, 2011).

特性

IUPAC Name |

N-quinolin-8-yl-4-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-31-20-15-17(16-21(32-2)25(20)33-3)11-12-22(29)26-13-6-10-23(30)28-19-9-4-7-18-8-5-14-27-24(18)19/h4-5,7-9,11-12,14-16H,6,10,13H2,1-3H3,(H,26,29)(H,28,30)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMJLDAJMMTBTK-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)

![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)